![molecular formula C12H17NO B2867962 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2158722-48-4](/img/structure/B2867962.png)
2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol, also known as DMACB, is a cyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DMACB is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to exhibit both anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Structural Studies
Cyclobutane derivatives, including amino acids and peptides, have been the focus of stereoselective synthesis and structural studies. The research has explored the use of cyclobutane rings as structure-promoting units in monomers and dimers, highlighting their ability to confer high rigidity on molecules. This is achieved through the formation of strong intramolecular hydrogen bonds and cis-fused octane structural units, which have been confirmed by NMR structural study and DFT theoretical calculations (Izquierdo et al., 2005). Additionally, cyclobutane-containing peptides have shown a high tendency for aggregation, forming vesicles of nanometric size, which were stable for several days as verified by transmission electron microscopy (Gutiérrez-Abad et al., 2011).
Molecular and Crystal Structures
The molecular and crystal structures of cyclobutane derivatives have been extensively studied, revealing insights into their planarity and interactions within crystals. For example, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate exhibited a slightly distorted square-planar arrangement of the cyclobutane ring in its crystal structure, as determined by single-crystal X-ray analysis. The study provided valuable information on the molecule's interactions, including hydrogen bonding and van der Waals interactions, which are critical in stabilizing the crystal structure (Shabir et al., 2020).
Synthesis of Functionalized Cyclobutanes
The synthesis of functionalized cyclobutanes has been explored for their potential applications in medicinal chemistry. Techniques such as Heck-type cyclization have been employed to produce methylene cyclobutanes and 1,2-dimethylene cyclobutane derivatives with high selectivity. These methodologies open up new avenues for the development of cyclobutane-based compounds with potential therapeutic applications (Innitzer et al., 2007).
Photocycloaddition and Photochemistry
Photocycloaddition reactions of acetylene and butadiyne derivatives to benzodithiophene have been utilized to synthesize cyclobutane derivatives with aromatic thiophene moieties. These reactions showcase the versatility of photocycloaddition in generating cyclobutane rings, which are foundational structures in the development of new materials and pharmaceuticals (Wex et al., 2003).
Propiedades
IUPAC Name |
2-(3,4-dimethylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUCXPCPBHVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

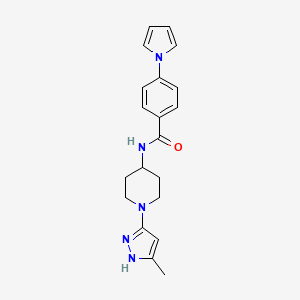

![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)
![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)
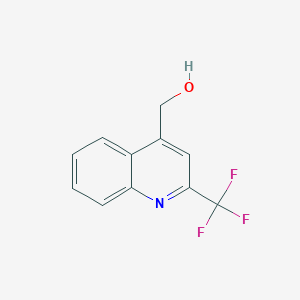
![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)

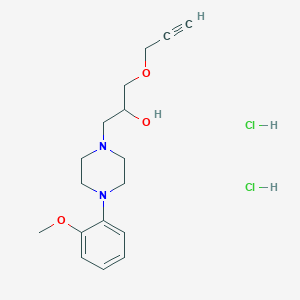
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)
![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)
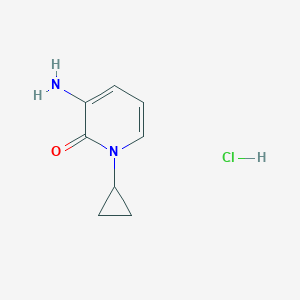
![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)
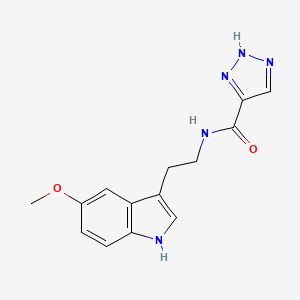
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)